For instance, the synthesis of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine involves reacting 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde []. This Schiff base then undergoes Suzuki coupling with aryl/het-aryl boronic acids in the presence of a palladium catalyst.
For example, in the crystal structure of dichlorido-(2-((4-phenyl-2H-1,2,3-triazol-2-yl)methyl)pyridine-κ2N,N′)palladium(II), the 4-methylpyridin-2-yl group is part of a larger ligand coordinating to a palladium center []. This complex exhibits a distorted square planar geometry around the palladium atom.
Several synthesized oxazolidinone derivatives containing the 4-methylpyridin-2-yl group have shown promising antibacterial activity against Gram-positive bacteria, including Mycobacterium tuberculosis [, ]. These compounds act by inhibiting bacterial protein synthesis, similar to the mechanism of action of linezolid, a clinically used oxazolidinone antibiotic.
The compound (E)-1-(2,3-dimethoxyphenyl)-N-(4-methylpyridin-2-yl)methanimine exhibited potent cytotoxic effects against human colon cancer cell lines (HCT116) []. This Schiff base targets methionine aminopeptidase 2 (MetAP2), an enzyme involved in protein processing and angiogenesis, making it a potential candidate for colorectal cancer treatment.
Researchers developed Hu7691, a potent and selective Akt inhibitor containing the 4-methylpyridin-2-yl group []. This compound demonstrated promising anticancer activity with a reduced risk of cutaneous toxicity compared to other Akt inhibitors. By selectively targeting the Akt1 isoform, Hu7691 aims to minimize the adverse effects associated with pan-Akt inhibition.
AMG 333, a biarylmethanamide TRPM8 antagonist containing the 4-methylpyridin-2-yl group, emerged as a potential treatment for migraine []. This compound targets the transient receptor potential melastatin 8 (TRPM8) channel, implicated in migraine pathogenesis. AMG 333 exhibits potent and selective antagonist activity against TRPM8 and has progressed to clinical trials for migraine.
Multiple studies investigate the use of compounds containing the 4-methylpyridin-2-yl group as modulators of metabotropic glutamate receptors (mGluRs) [, , ]. These receptors are involved in various neurological and psychiatric disorders, making them attractive therapeutic targets.
For instance, [11C]MG2-1812, a PET tracer candidate, targets mGlu2 receptors and exhibits promising properties for in vivo imaging of this receptor subtype in the brain []. On the other hand, CPPHA acts as a positive allosteric modulator of mGluR1 and mGluR5, potentially offering therapeutic benefits for conditions associated with these receptor subtypes [].
Researchers synthesized and evaluated [18F]FIPM, a radiolabeled compound containing the 4-methylpyridin-2-yl group, as a potential PET tracer for visualizing leucine-rich repeat kinase 2 (LRRK2) in the brain []. Mutations in LRRK2 are linked to Parkinson’s disease, making it a crucial target for developing new therapies.
SKI2852, a pyrimidine-4-carboxamide derivative incorporating the 4-methylpyridin-2-yl group, demonstrated potent inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) []. This enzyme plays a role in regulating glucocorticoid levels, making SKI2852 a promising candidate for treating metabolic disorders like type 2 diabetes.
Scientists developed EW-7197, a potent and selective inhibitor of transforming growth factor-β type I receptor kinase (ALK5) containing the 4-methylpyridin-2-yl moiety []. This compound shows potential as an anti-fibrotic and cancer immunotherapeutic agent due to its ability to block TGF-β signaling, a pathway implicated in fibrosis and tumor progression.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6